molecular formula C17H14BrNO5 B13683700 Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate

Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate

Cat. No.: B13683700
M. Wt: 392.2 g/mol
InChI Key: NWPFMIUZOQWVKM-UHFFFAOYSA-N
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Description

Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate is a complex organic compound that features a furan ring substituted with a bromine atom and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, it may inhibit certain enzymes or receptors, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring, bromine atom, and ethyl ester group. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H14BrNO5

Molecular Weight

392.2 g/mol

IUPAC Name

ethyl 5-bromo-2-[2-(1,3-dioxoisoindol-2-yl)ethyl]furan-3-carboxylate

InChI

InChI=1S/C17H14BrNO5/c1-2-23-17(22)12-9-14(18)24-13(12)7-8-19-15(20)10-5-3-4-6-11(10)16(19)21/h3-6,9H,2,7-8H2,1H3

InChI Key

NWPFMIUZOQWVKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)Br)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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